1-O-alpha-D-glucopyranosyl-D-fructose, commonly known as trehalulose, is a disaccharide formed from the glycosidic linkage between D-glucose and D-fructose. Its molecular formula is CHO, with a molecular weight of approximately 342.3 g/mol. Trehalulose is classified under carbohydrates, specifically as a non-reducing sugar due to its unique glycosidic bond configuration, which makes it less reactive compared to other sugars.
Trehalulose is naturally found in honey and certain fruits. It can also be produced enzymatically from sucrose or synthesized chemically through various methods involving D-glucose and D-fructose.
Trehalulose can be synthesized through several methods, including:
A common method involves the use of protected glucosone intermediates, where D-fructose is reacted with a glucosyl donor in the presence of an acid catalyst. This method can yield trehalulose but often results in complex mixtures requiring further purification steps to isolate the desired product .
The structure of 1-O-alpha-D-glucopyranosyl-D-fructose consists of a D-glucopyranosyl unit linked to a D-fructofuranosyl unit via an alpha-(1→1) glycosidic bond. This bond configuration contributes to its non-reducing nature.
Trehalulose undergoes various chemical reactions typical of disaccharides:
The hydrolysis reaction typically involves the cleavage of the glycosidic bond, which can be catalyzed by acids or specific enzymes like trehalase .
The mechanism by which trehalulose exerts its effects involves its metabolism in the human body. As a non-reducing sugar, it is not readily fermented by oral bacteria, making it less cariogenic compared to other sugars. Upon ingestion, it is slowly digested and absorbed, leading to a gradual increase in blood sugar levels without causing rapid spikes.
Studies indicate that trehalulose may have prebiotic properties, promoting beneficial gut microbiota while also being metabolically advantageous for energy management in humans .
Trehalulose has several applications in food science and nutrition:
The identification of 1-O-α-D-glucopyranosyl-D-fructose, now commonly termed trehalulose, emerged from foundational carbohydrate research. Initial structural studies date to the mid-20th century, but its unambiguous characterization accelerated in the 1980s–1990s. Cookson’s pioneering NMR investigations first resolved its tautomeric complexity, confirming two dominant anomeric forms: 1-O-α-D-glucopyranosyl-β-D-fructofuranose and 1-O-α-D-glucopyranosyl-β-D-fructopyranose [6]. The compound’s systematic name reflects the IUPAC convention for glycosides, specifying the α-configuration at the glucosyl C1-O linkage and the reducing fructose moiety. Historically, the synonym "trehalulose" gained traction due to structural parallels with trehalose (both feature a 1,1-glycosidic bond), though trehalose links two glucose units [4] [9]. The CAS registry (51411-23-5) formalized its identity, distinguishing it from isomers like isomaltulose (CAS 13718-94-0) [3] [8].
Nomenclature refinements also arose from studies of its reactivity. Defaye et al. demonstrated that trehalulose undergoes unique transformations in hydrogen fluoride-based reagents, forming D-glucose-D-fructose dianhydrides via a fructosyl oxocarbenium intermediate. This work underscored the stability conferred by its 1,1-bond compared to sucrose’s 1,2-bond [2]. The term "maltitol impurity 1" persists in pharmaceutical contexts, referencing its occurrence as a byproduct in maltitol synthesis [3].
Key Milestones in Trehalulose Characterization
Year | Advance | Significance |
---|---|---|
1987 | NMR structural elucidation (Cookson et al.) | Identified fructopyranose/furanose equilibrium |
1992 | CAS registration (51411-23-5) | Formalized chemical identity |
1992 | HF-reactivity studies (Defaye et al.) | Revealed glycosidic bond stability under acidic conditions |
2020 | Discovery as major honey component (Fletcher et al.) | Confirmed natural abundance in stingless bee honey |
Trehalulose belongs to a distinctive subgroup of sucrose isomers characterized by altered glycosidic linkages. While sucrose (α-D-Glcp-(1→2)-β-D-Fruf) features a labile 1,2-bond prone to acid hydrolysis, trehalulose (α-D-Glcp-(1→1)-β-D-Frup/f) exhibits greater stability due to its 1,1-linkage [4] [6]. Isomaltulose (α-D-Glcp-(1→6)-D-Fruf), another commercial isomer, shares the same molecular formula (C₁₂H₂₂O₁₁) but differs in connectivity. Trehalulose’s reducing capacity contrasts with non-reducing trehalose (α-D-Glcp-(1→1)-α-D-Glcp), impacting their respective roles in biological systems [4] [9].
Table 1: Structural and Functional Comparison of Key Sucrose Isomers
Property | Trehalulose | Isomaltulose | Trehalose | Sucrose |
---|---|---|---|---|
Glycosidic Bond | α-(1→1) Glc-Fru | α-(1→6) Glc-Fru | α-(1→1) Glc-Glc | α-(1→2) Glc-Fru |
Reducing/Non-reducing | Reducing | Reducing | Non-reducing | Non-reducing |
Relative Sweetness | 60–70% of sucrose | 50–60% of sucrose | 45% of sucrose | 100% (reference) |
Fructose Tautomer | ~66% β-pyranose, ~33% β-furanose | Predominantly β-furanose | N/A | β-furanose |
Acariogenicity | Non-cariogenic | Non-cariogenic | Non-cariogenic | Cariogenic |
Glycemic Index (GI) | Low (reported ~50) | Low (~32) | Low (~70) | High (65) |
Physicochemical Behavior:
Functional Differentiation:
Table 2: Biosynthetic Sources of Trehalulose vs. Related Isomers
Source | Primary Product | Secondary Products | Yield Efficiency |
---|---|---|---|
Pseudomonas mesoacidophila | Trehalulose (90%) | Isomaltulose, glucose | High (600 mM in sugarcane juice) |
Thermus thermophilus HB-8 | Trehalulose (95%) | Trace monosaccharides | Optimized for industrial scale |
Protaminobacter rubrum | Isomaltulose (85%) | Trehalulose, turanose | Kinetically controlled |
Stingless bee honey (Tetragonula spp.) | Trehalulose (13–44 g/100 g) | Fructose, glucose, minor disaccharides | Natural extraction |
This comparative framework positions trehalulose as a functionally unique sucrose isomer with emergent applications in low-GI foods and biomarkers for honey authentication [4] [6].
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